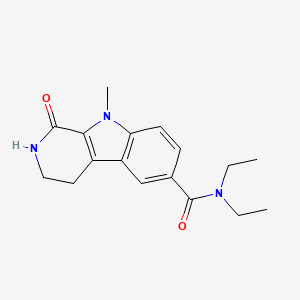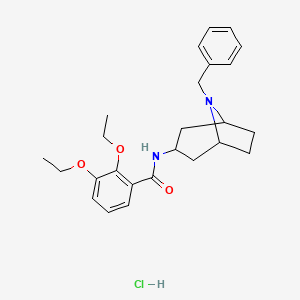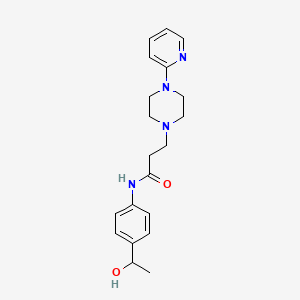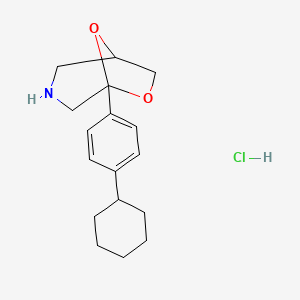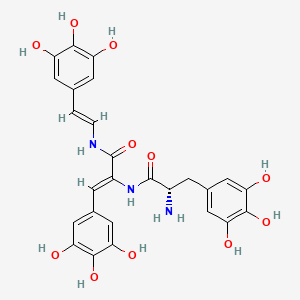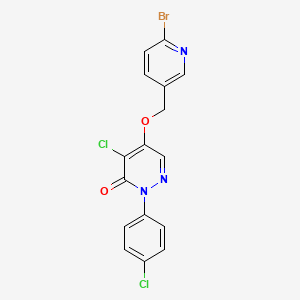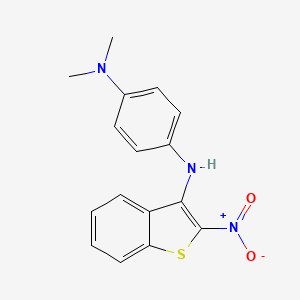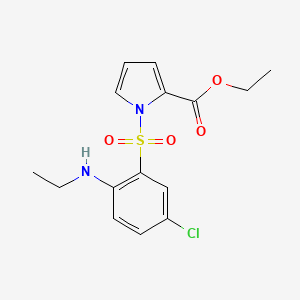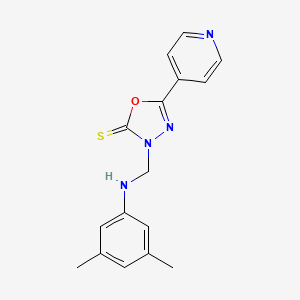
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities and potential therapeutic applications. The presence of the oxadiazole ring and the thione group contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification to obtain the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of solvents, temperature control, and purification techniques.
Analyse Des Réactions Chimiques
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders, due to its ability to interact with specific molecular targets.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity, modulate receptor function, or interfere with DNA replication and transcription, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- can be compared with other similar compounds, such as:
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity and biological activities.
Thione-containing compounds: Compounds with thione groups often display unique reactivity and potential therapeutic applications.
Pyridine-containing compounds: The presence of the pyridine ring contributes to the compound’s ability to interact with biological targets and enhances its pharmacological properties.
The uniqueness of 1,3,4-Oxadiazole-2(3H)-thione, 3-(((3,5-dimethylphenyl)amino)methyl)-5-(4-pyridinyl)- lies in its combination of the oxadiazole, thione, and pyridine moieties, which confer distinct chemical and biological properties that are not commonly found in other compounds.
Propriétés
Numéro CAS |
84249-79-6 |
|---|---|
Formule moléculaire |
C16H16N4OS |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-[(3,5-dimethylanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H16N4OS/c1-11-7-12(2)9-14(8-11)18-10-20-16(22)21-15(19-20)13-3-5-17-6-4-13/h3-9,18H,10H2,1-2H3 |
Clé InChI |
KJGSZBKTBZHZCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


